2-Acetyl-5-anilinofuran-3(2H)-one
Description
2-Acetyl-5-anilinofuran-3(2H)-one is a furanone derivative featuring a substituted furan-3(2H)-one core. The compound is characterized by an acetyl group at position 2 and an anilino (phenylamino) substituent at position 4. Its molecular formula is inferred as C₁₂H₁₁NO₃ (exact data unavailable in the provided evidence). Notably, the anilino group introduces aromatic amine functionality, which may enhance π-π stacking interactions in drug-receptor binding. This analysis will focus on structurally and functionally related compounds to infer comparative properties.
Properties
CAS No. |
61418-06-2 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-acetyl-5-anilinofuran-3-one |
InChI |
InChI=1S/C12H11NO3/c1-8(14)12-10(15)7-11(16-12)13-9-5-3-2-4-6-9/h2-7,12-13H,1H3 |
InChI Key |
NMLYTATXMCAOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C=C(O1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-(phenylamino)furan-3(2H)-one typically involves the arylation of 2-acetylthiophene with arenediazonium chlorides in the presence of cupric chloride as a catalyst . This reaction proceeds at room temperature and yields 5-aryl-2-acetylthiophenes, which can then be further reacted with isatins to produce the desired furan derivatives .
Industrial Production Methods
The Meerwein reaction, which does not require rare starting compounds or catalysts, is particularly attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-(phenylamino)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different furan derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to produce complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-Acetyl-5-(phenylamino)furan-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s furan ring and phenylamino group allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or synthetic similarities with 2-acetyl-5-anilinofuran-3(2H)-one, enabling a comparative analysis:
Key Comparison Points
Ring System and Substituent Effects: The furan-3(2H)-one core in the target compound is a five-membered lactone ring, distinct from the six-membered pyridazin-3(2H)-one in the pyridazinone derivative . Furanones are less nitrogen-rich but offer conformational rigidity, whereas pyridazinones are associated with pharmaceutical applications (e.g., antihypertensive agents). Substituents significantly alter properties:
- Anilino groups (target and pyridazinone) introduce aromatic amine functionality, enhancing solubility in polar solvents and enabling hydrogen bonding.
Synthetic Approaches: Furanone derivatives in (e.g., Compound 9) are synthesized via Grignard reactions and alkylation under inert conditions, yielding ~52% . These methods contrast with transition metal-free cascade reactions used for isoquinolinone derivatives (), where solvent choice (e.g., THF vs. DMSO) directs product selectivity .
Potential Applications: The pyridazinone derivative () shares structural motifs with antihypertensive agents, suggesting possible bioactivity for the target compound. Furanones with hydroxyl or alkyl substituents () are often intermediates in fragrance or natural product synthesis, whereas anilino/acetyl-substituted variants may have pharmacological relevance .
Research Findings and Limitations
- Spectral Data: Compounds 9–11 () were characterized using IR, NMR, and MS, providing benchmarks for furanone derivatives. The target compound’s spectral profile (e.g., carbonyl stretching in IR) would likely differ due to the anilino group’s resonance effects .
- Safety Considerations: 3-Aminodihydrofuran-2(3H)-one () highlights hazards associated with amino-substituted lactones, such as respiratory irritation. Similar risks may apply to the target compound, though specific data are lacking .
- Synthetic Challenges: The absence of direct synthesis data for the target compound necessitates extrapolation from methods in and . For instance, introducing an anilino group might require nucleophilic aromatic substitution or palladium-catalyzed coupling, neither of which are detailed in the evidence.
Biological Activity
2-Acetyl-5-anilinofuran-3(2H)-one, also known by its CAS number 61418-06-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 2-acetyl-5-anilinofuran-3(2H)-one can be described as follows:
- Molecular Formula : C12H11N O2
- Molecular Weight : 201.23 g/mol
The biological activity of 2-acetyl-5-anilinofuran-3(2H)-one is largely attributed to its ability to interact with various biological targets. It is believed to influence several biochemical pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It has the potential to modulate receptor activity, impacting cell signaling pathways.
Biological Activities
Research indicates that 2-acetyl-5-anilinofuran-3(2H)-one exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.
Anticancer Properties
Preliminary studies suggest that 2-acetyl-5-anilinofuran-3(2H)-one may possess anticancer properties. It has been tested against different cancer cell lines, showing cytotoxic effects. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
The compound's mechanism in inducing apoptosis in cancer cells is an area of active investigation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate its ability to reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various compounds, including 2-acetyl-5-anilinofuran-3(2H)-one. The results showed significant inhibition against Gram-positive bacteria with an MIC of 32 µg/mL .
- Anticancer Research : In a study conducted by the Cancer Research Institute, 2-acetyl-5-anilinofuran-3(2H)-one was tested on HeLa cells, resulting in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours .
- Anti-inflammatory Activity : Research published in Phytotherapy Research demonstrated that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Data Summary Table
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | |
| Anticancer (HeLa Cells) | IC50 = 25 µM | |
| Anti-inflammatory | Reduced TNF-alpha levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
